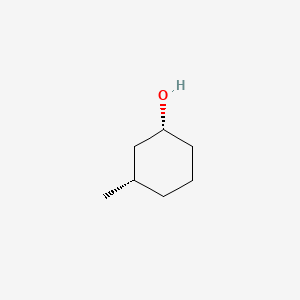

cis-3-Methylcyclohexanol

Übersicht

Beschreibung

Cis-3-Methylcyclohexanol is a cyclic alcohol that is widely used in scientific research due to its unique properties. It is a colorless liquid with a pleasant odor and is soluble in water and organic solvents. This compound is synthesized through various methods and is used in a wide range of applications in the fields of chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

Diastereoisomeric Differentiation in Mass Spectrometry

Diastereoisomeric differentiation of cis- and trans-2-methylcyclohexanol has been studied in the gas phase using Fourier transform ion cyclotron resonance (FT-ICR) spectroscopy and scandium cations. The results indicate that the ratio of certain metalled ions formed favors the product from cis-2-methylcyclohexanol, demonstrating the potential of using Sc+ chemical ionization in the gas phase for diastereoisomeric analysis of alcohols (Antonczak et al., 2003).

Dehydration and GC-MS Analysis in Organic Chemistry Education

The dehydration of cis- and trans-2-methylcyclohexanol mixtures has been used in undergraduate organic laboratories to illustrate the reaction mechanisms and product analysis through gas chromatography−mass spectroscopy (GC−MS). This experiment showcases the different reaction pathways and products of the cis and trans isomers, providing a practical understanding of chemical transformations and analytical techniques (Clennan & Clennan, 2011).

Biotransformation by Fungal Strains

cis-2-Methylcyclohexanol has been involved in the study of biotransformation using various fungal strains. Notably, certain strains like Fusarium sp. have demonstrated effective oxidoreduction capabilities, converting cis-2-methylcyclohexanol to other products, showcasing the potential of using fungi for specific organic transformations (Kawamoto et al., 2008).

Conformational Analysis in Chemistry

The conformational analysis of cis and trans isomers of methylcyclohexanols, including 2-methylcyclohexanol, has been performed to study the axial-equatorial conformational equilibrium. This analysis aids in understanding the structural aspects of these molecules and their implications in chemical reactions and product formation (Chiurdoglu & Masschelein, 2010).

Eigenschaften

IUPAC Name |

(1R,3S)-3-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSABYAWKQAHBT-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031658 | |

| Record name | cis-3-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5454-79-5 | |

| Record name | cis-3-Methylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005454795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-3-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

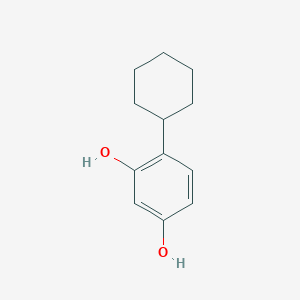

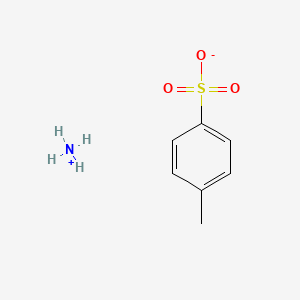

Feasible Synthetic Routes

Q & A

Q1: What are the stereochemical outcomes of microbial and chemical reduction of 3-methylcyclohexanone?

A: Research shows that the reduction of 3-methylcyclohexanone can yield different stereoisomers depending on the method used. Glomerella cingulata preferentially reduces (±)-3-methylcyclohexanone to (-)-cis-3-methylcyclohexanol (1S-3R) with an enantiomeric excess of 33%. [] In contrast, chemical reduction using surface-modified nano fly ash as an activator with NaBH4 as the reducing agent leads to the exclusive formation of cis-3-methylcyclohexanol with the hydroxyl group in the equatorial position. [, ]

Q2: Why is there a preference for the formation of the cis isomer in the chemical reduction of 3-methylcyclohexanone?

A: Studies suggest that the exclusive formation of this compound with an equatorial hydroxyl group in chemical reductions using activated Si-MCM-41 or SBA-16 supports is due to the presence of activated silanol groups on the support surface. These silanol groups are thought to activate the carbonyl group of the ketone through nucleophilic interaction, promoting the formation of the thermodynamically favored cis isomer. []

Q3: Can microorganisms selectively metabolize the different isomers of 3-methylcyclohexanol?

A: Yes, research indicates that microorganisms can exhibit stereoselectivity in the metabolism of 3-methylcyclohexanol isomers. For example, both (±)-cis and (±)-trans-3-methylcyclohexyl acetate are hydrolyzed by microbial esterases to yield predominantly (-)-cis-3-methylcyclohexanol and (+)-trans-3-methylcyclohexanol, respectively. This suggests that the spatial arrangement of the methyl and hydroxyl groups significantly influences the substrate specificity of microbial enzymes. []

Q4: How does the metabolic fate of 3-methylcyclohexanol differ from that of cyclohexylmethanol?

A: Unlike cyclohexylmethanol, which undergoes aromatization to benzoic acid and hippuric acid in rabbits, the isomeric methylcyclohexanols, including 3-methylcyclohexanol, are primarily excreted as glucuronide conjugates of their thermodynamically more stable forms. [] This difference highlights the impact of even subtle structural changes on the metabolic pathways of cyclic alcohols.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,2-Bis(2-methylpropoxy)ethyl]benzene](/img/structure/B1605398.png)